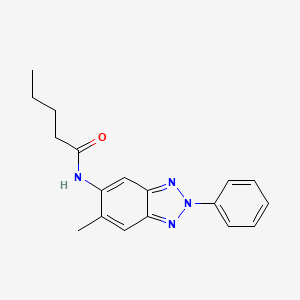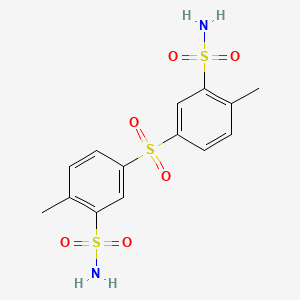![molecular formula C24H23N3O6 B4617748 N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B4617748.png)
N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide typically involves multi-step chemical reactions, including cyclization, acylation, and nucleophilic substitution. The process may start from basic organic or aromatic compounds, gradually building up the complex structure through a series of carefully controlled reactions (Chhabria et al., 2007).
Molecular Structure Analysis
Molecular structure determination often utilizes techniques like single-crystal X-ray diffraction, which reveals the arrangement of atoms within a molecule and their spatial relationships. Studies on compounds with similar structures have shown diverse three-dimensional framework structures, indicating that slight modifications in the molecular structure can lead to significant differences in molecular packing and interactions (Wardell et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include interactions with carbenes for cycloaddition reactions, revealing the reactivity of the vinylidene moiety and its utility in synthesizing spiro compounds. The choice of reactants and conditions can significantly influence the outcome and yield of the desired products (Han & Ong, 2005).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under various conditions. The crystal structure analysis provides insights into the stability, packing, and potential applications of the compound based on its physical characteristics.
Chemical Properties Analysis
Chemical properties include the compound's reactivity, stability, and interactions with other chemicals. These properties are determined by the functional groups present in the molecule and their arrangement. Studies on similar compounds have focused on their redox capacities, highlighting the impact of specific functional groups on the compound's overall reactivity and potential applications in materials science (Manecke et al., 1978).
Applications De Recherche Scientifique
Pharmacokinetic Studies
Studies on compounds with similar structural features often focus on pharmacokinetic properties to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, research on itopride HCl, a compound with a benzamide structure and pharmacological significance, involved a bioequivalence study in healthy volunteers to compare different formulations and assess bioavailability (Cho et al., 2010). This type of research is crucial for developing new drugs and understanding their interactions within the human body.
Imaging and Diagnostic Applications
Compounds structurally related to the query molecule are often explored for their potential in imaging and diagnostic applications. For example, sigma receptor scintigraphy using N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) investigated its ability to visualize primary breast tumors in humans, leveraging the selective binding to sigma receptors overexpressed on cancer cells (Caveliers et al., 2002). This research underscores the potential of structurally similar compounds in enhancing diagnostic accuracy and treatment monitoring.
Receptor Binding Studies
The interaction of chemical compounds with specific receptors is a common area of study, with implications for understanding drug mechanisms and developing therapeutic agents. For example, preclinical and clinical studies on [11C]ITMM for mapping metabotropic glutamate receptor subtype 1 by positron emission tomography (PET) provided insights into the brain's mGluR1 distribution, offering a basis for exploring neurological conditions and potential treatments (Toyohara et al., 2013).
Environmental and Health Impact Studies
Research on the environmental presence and health impacts of chemically similar compounds, such as phthalates and parabens, highlights the importance of understanding how these substances affect human health. For instance, studies on the urinary excretion of non-persistent environmental chemicals like phthalates and parabens provided data on exposure sources and potential health risks (Frederiksen et al., 2014). This research is vital for public health policy and regulatory decisions regarding chemical safety.
Propriétés
IUPAC Name |
4-methoxy-N-[(Z)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6/c1-15(2)25-24(29)21(26-23(28)16-7-9-19(32-3)10-8-16)14-20-11-12-22(33-20)17-5-4-6-18(13-17)27(30)31/h4-15H,1-3H3,(H,25,29)(H,26,28)/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPSTEVIZNBTQY-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-allyl-1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4617684.png)

![4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B4617704.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-ethylacetamide](/img/structure/B4617712.png)
![3-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4617718.png)
![benzyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B4617723.png)

![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B4617731.png)
![5-oxo-1-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4617739.png)
![2,4,6-trimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4617744.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide](/img/structure/B4617760.png)
![methyl [({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetyl)amino](phenyl)acetate](/img/structure/B4617761.png)